molecular formula C13H19N5O5 B12396567 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one

Cat. No.: B12396567
M. Wt: 325.32 g/mol
InChI Key: WBFRVDBPHGTCFR-WURNFRPNSA-N
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Description

The compound 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.

    Attachment of the Ribosyl Moiety: The ribosyl moiety is introduced through glycosylation reactions, where the purine base is reacted with a protected ribose derivative under acidic or basic conditions.

    Deprotection and Final Modifications: The final steps involve deprotection of the ribose and further modifications to introduce the hydroxyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one: can be compared with other similar compounds, such as:

    Adenosine: Shares a similar ribosyl moiety but differs in the purine base structure.

    Guanosine: Another nucleoside with a different purine base.

    Inosine: Similar structure but lacks the methyl and methoxy groups.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one

InChI

InChI=1S/C13H19N5O5/c1-14-13-16-10-7(11(21)17(13)2)15-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,14,16)/t6-,8?,9+,12-/m1/s1

InChI Key

WBFRVDBPHGTCFR-WURNFRPNSA-N

Isomeric SMILES

CNC1=NC2=C(C(=O)N1C)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC

Canonical SMILES

CNC1=NC2=C(C(=O)N1C)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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